![molecular formula C13H20N4O4 B2738155 1-[(3S,4R)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid CAS No. 2248316-29-0](/img/structure/B2738155.png)
1-[(3S,4R)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid
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Overview
Description
The compound is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . Pyrrolidines are often used in drug discovery due to their versatility . The compound also contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the introduction of the triazole ring . The exact methods would depend on the specific starting materials and the desired stereochemistry .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and triazole rings, as well as the various functional groups attached to these rings . The stereochemistry at the 3 and 4 positions of the pyrrolidine ring would also be an important feature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present. For example, the presence of the carboxylic acid group would likely make the compound acidic .Scientific Research Applications
Synthesis and Chemical Reactivity
Triazole derivatives have been a focal point in synthetic chemistry due to their versatility and wide applicability. For instance, Kumar et al. (2007) detailed the synthesis of novel 1,2,4-triazolo [4,3-a] 2H-pyrano [3,2-e] pyridine derivatives, highlighting the structural diversity achievable with triazole frameworks (Ν. V. Kumar & U. Mashelkar, 2007). Such synthetic pathways underscore the potential of triazole derivatives, including the target compound, for creating novel molecules with unique properties.
Catalysis
Ferrini et al. (2015) developed a ruthenium-catalyzed synthesis method for 5-amino-1,2,3-triazole-4-carboxylates, a process pivotal for constructing triazole-based scaffolds used in peptidomimetics and biologically active compounds (S. Ferrini et al., 2015). This work illustrates the compound's relevance in facilitating the synthesis of complex molecules, potentially extending to the development of new materials or pharmaceuticals.
Antimicrobial Activities
Bayrak et al. (2009) investigated the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and evaluated their antimicrobial activities (Hacer Bayrak et al., 2009). Research such as this underscores the potential of triazole derivatives in contributing to the discovery of new antimicrobial agents, suggesting a possible area of application for the target compound in combating microbial resistance.
Material Science
Wang et al. (2016) explored the use of a triazole group in constructing d(10) coordination polymers, demonstrating enhanced catalytic activities and photoluminescence properties (Huarui Wang et al., 2016). This research highlights the potential application of triazole derivatives in material science, particularly in the development of new catalysts and materials with unique optical properties.
Future Directions
properties
IUPAC Name |
1-[(3S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-8-5-16(12(20)21-13(2,3)4)7-10(8)17-6-9(11(18)19)14-15-17/h6,8,10H,5,7H2,1-4H3,(H,18,19)/t8-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEAKZPIZVWBSR-PSASIEDQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N2C=C(N=N2)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1N2C=C(N=N2)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3S,4R)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid |
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